N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
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Overview
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a complex organic compound that features a unique combination of benzothiazole and triazolobenzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazolobenzothiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-mercaptoacetamide
- 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole
- N-(1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
Uniqueness
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is unique due to its combination of benzothiazole and triazolobenzothiazole moieties, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H15N5OS3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H15N5OS3/c23-14(19-15-18-10-5-1-3-7-12(10)25-15)9-24-16-20-21-17-22(16)11-6-2-4-8-13(11)26-17/h2,4,6,8H,1,3,5,7,9H2,(H,18,19,23) |
InChI Key |
MBMUFMIPCSFJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origin of Product |
United States |
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